Barbital hydrochloride, chemically known as 5,5-diethylbarbituric acid hydrochloride, is a derivative of barbituric acid and belongs to the class of compounds known as barbiturates. It was first synthesized in the early 20th century and has been utilized primarily as a sedative and hypnotic agent. This compound is recognized for its ability to depress the central nervous system, making it effective in inducing sleep and managing anxiety. Barbital hydrochloride is classified as a Schedule IV controlled substance due to its potential for dependence and abuse .
Barbital hydrochloride can be synthesized through various methods. The primary method involves the condensation of diethylmalonic ester with urea in the presence of sodium ethoxide. This reaction can be summarized as follows:
Another method includes reacting ethyl iodide with the silver salt of malonylurea (barbituric acid) or a basic solution of barbituric acid .
The synthesis process typically results in a white crystalline powder. The yield and purity can be influenced by reaction conditions such as temperature and time, along with the purity of starting materials.
Barbital hydrochloride has a molecular formula of and a molar mass of approximately 184.19 g/mol. Its structure features a pyrimidine ring substituted at specific positions by ethyl groups, contributing to its pharmacological activity.
The compound's three-dimensional structure can be represented using various chemical notation systems such as SMILES and InChI, which provide insights into its spatial configuration.
Barbital hydrochloride participates in several chemical reactions typical for barbiturates, including:
These reactions are significant for understanding the stability and reactivity of barbital hydrochloride under different environmental conditions.
Barbital hydrochloride exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a potentiator at GABA(A) receptors, enhancing the inhibitory effects of GABA, which leads to increased chloride ion influx into neurons.
Research indicates that barbital's mechanism involves allosteric modulation rather than direct agonism at GABA sites, distinguishing it from other sedative-hypnotics.
Relevant data on toxicity indicates that barbital has an LD50 value suggesting moderate toxicity in acute exposure scenarios .
Barbital hydrochloride has been employed in various scientific applications:
Despite its historical significance, the use of barbital has declined due to safety concerns associated with dependence and overdose risks, leading to the development of safer alternatives in modern medicine.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2